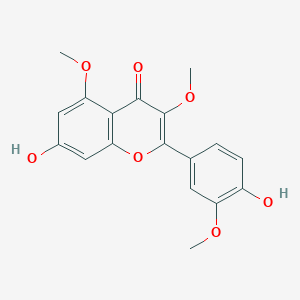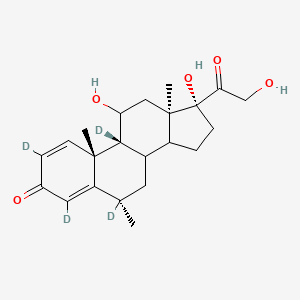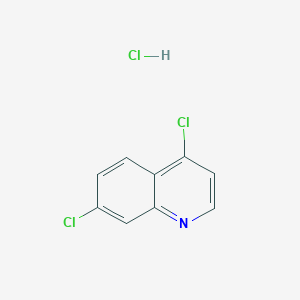
Quinoline,4,7-dichloro-,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4,7-dichloro-, hydrochloride is a chemical compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly antimalarial drugs such as chloroquine and hydroxychloroquine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4,7-dichloro-, hydrochloride typically involves the chlorination of 7-chloro-4-hydroxyquinoline. One common method starts with 3-chloroaniline, which is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil. Hydrolysis and decarboxylation follow, and the hydroxy group in the 4-position is converted into the second chloro group using phosphoryl chloride .
Industrial Production Methods
Industrial production of Quinoline, 4,7-dichloro-, hydrochloride often involves large-scale chlorination processes. The compound is crystallized from methanol or ethanol to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4,7-dichloro-, hydrochloride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines are commonly used to replace the chlorine atom in the 4-position.
Oxidation: Strong oxidizing agents can be used, although specific conditions depend on the desired product.
Major Products
Chloroquine: A primary product formed through nucleophilic substitution with a specific primary amine.
Various Derivatives: Depending on the nucleophile used, a range of derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
Quinoline, 4,7-dichloro-, hydrochloride has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Antimicrobial Agents: Used in the synthesis of hybrid aminoquinoline-triazine derivatives that show antimicrobial activity.
Novel Drug Development: Continues to be of interest as an intermediate for new drug candidates.
Wirkmechanismus
The mechanism of action of Quinoline, 4,7-dichloro-, hydrochloride primarily involves its role as an intermediate in drug synthesis. For example, in the synthesis of chloroquine, the compound undergoes nucleophilic substitution to form the active drug, which then targets the heme polymerase enzyme in the malaria parasite, inhibiting its function and leading to the parasite’s death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug synthesized from Quinoline, 4,7-dichloro-, hydrochloride.
Hydroxychloroquine: Another antimalarial drug with similar synthesis pathways.
Amodiaquine: Shares structural similarities and is also used as an antimalarial.
Uniqueness
Quinoline, 4,7-dichloro-, hydrochloride is unique due to its high reactivity in nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of various pharmaceuticals .
Eigenschaften
CAS-Nummer |
1198-39-6 |
|---|---|
Molekularformel |
C9H6Cl3N |
Molekulargewicht |
234.5 g/mol |
IUPAC-Name |
4,7-dichloroquinoline;hydrochloride |
InChI |
InChI=1S/C9H5Cl2N.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H;1H |
InChI-Schlüssel |
NFIFQHSRZZNWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
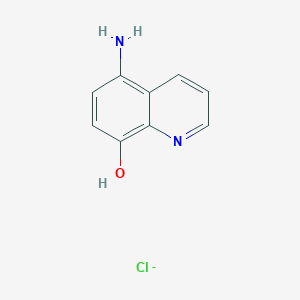
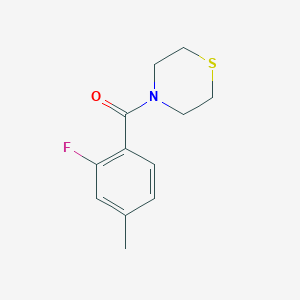
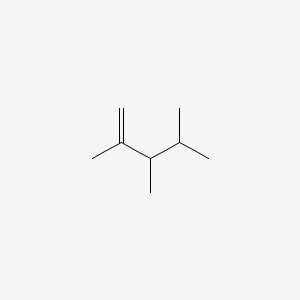
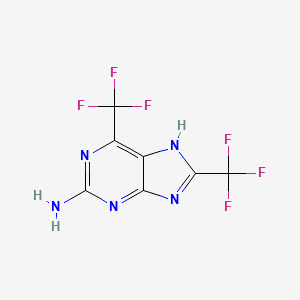
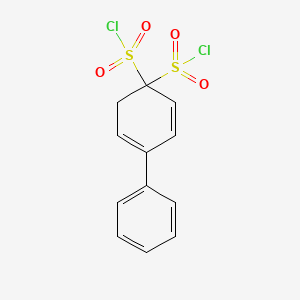
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
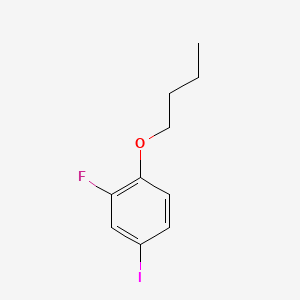
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)

